molecular formula C11H10ClNO5 B2965176 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate CAS No. 61273-13-0

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate

Cat. No.: B2965176
CAS No.: 61273-13-0
M. Wt: 271.65 g/mol
InChI Key: SHWHEUQBAMTOGX-UHFFFAOYSA-N
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Description

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate is a synthetic ester compound combining a chlorinated alkyne moiety (4-chlorobut-2-yn-1-yl) with a para-nitro-substituted benzoate group. The nitro group at the para position of the benzene ring enhances the compound’s electron-withdrawing properties, influencing its reactivity and interactions in chemical or biological systems .

Properties

CAS No.

61273-13-0

Molecular Formula

C11H10ClNO5

Molecular Weight

271.65 g/mol

IUPAC Name

4-chlorobut-2-yn-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C4H5ClO/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-1-2-4-6/h1-4H,(H,9,10);6H,3-4H2

InChI Key

SHWHEUQBAMTOGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC#CCCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CCCl)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-chlorobut-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Reduction: The major product is 4-aminobut-2-yn-1-yl 4-nitrobenzoate.

    Oxidation: Products include diketones and carboxylic acids.

Scientific Research Applications

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Group Variations and Reactivity

The ester moiety’s structure dictates physicochemical properties and synthetic utility:

Compound Ester Group Key Properties/Applications Reference
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate Chlorinated alkyne High reactivity due to alkyne; potential steric effects in reactions
Ethyl 4-nitrobenzoate Ethyl Pharmaceutical precursor (e.g., reduced to ethyl 4-aminobenzoate for anesthetics)
4-Hydroxymethylbenzyl 4-nitrobenzoate Hydroxymethylbenzyl Radiochemistry precursor; polar group enhances solubility

Key Insight : The chlorinated alkyne in this compound may reduce enzymatic or chemical accessibility compared to ethyl or hydroxymethylbenzyl esters, impacting applications in drug synthesis or biodegradation .

Biodegradability and Microbial Interactions

Nitroaromatic compounds are challenging to degrade, but substituent patterns influence pathways:

  • 4-Nitrobenzoate degradation : Proceeds via nitroreductases (e.g., 4-nitrobenzoate reductase) in Pseudomonas spp., yielding less toxic intermediates like 3,4-dihydroxybenzoate .
  • Chlorinated substituents : The chloroalkyne group in this compound likely impedes microbial uptake or enzymatic cleavage, increasing environmental persistence compared to unsubstituted 4-nitrobenzoate esters .
  • Comparative degradation rates :
    • 4-Nitrobenzoate: Fully mineralized by P. fluorescens .
    • 2,4-Dinitrotoluene: Requires specialized consortia; slower degradation .

Key Insight : The compound’s chloroalkyne group may necessitate engineered microbial strains or chemical pre-treatment for effective bioremediation .

Reactivity of the Nitro Group

The nitro group’s reduction to an amine is a critical transformation:

  • Ethyl 4-nitrobenzoate: Reduced to ethyl 4-aminobenzoate (benzocaine precursor) using In/NH₄Cl, demonstrating high selectivity .
  • This compound : Reduction may be hindered by the alkyne’s electron-withdrawing effects, requiring harsher conditions or catalysts.
  • Enzymatic reduction : Nitroreductases show positional specificity, favoring para over ortho nitro groups .

Key Insight : Functionalization of the nitro group in this compound may require tailored catalytic systems to overcome steric/electronic barriers from the chlorinated alkyne .

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